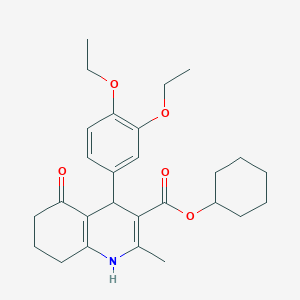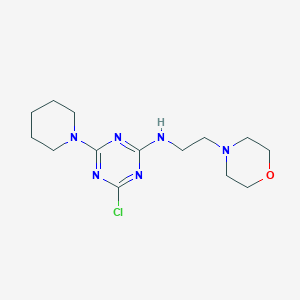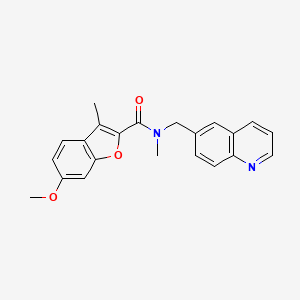
cyclohexyl 4-(3,4-diethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Oxidative Dearomatization and Regioselective Synthesis
Cyclohexyl derivatives, including cyclohexyl 4-(3,4-diethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, play a crucial role in synthetic chemistry, particularly in oxidative dearomatization processes and regioselective synthesis. Quideau et al. (2005) explored the regioselective dearomatization of phenols and anilines, leading to derivatives via ligand coupling reactions and dearomatization into ortho-quinol imines, showcasing the compound's relevance in creating complex molecular structures Quideau, S., Pouységu, L., Ozanne, A., & Gagnepain, J. (2005). Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry. Zhao et al. (2016) further highlighted its utility in synthesizing disubstituted quinolines through reactions involving ketenimine or carbodiimide intermediates, demonstrating the versatility of cyclohexyl derivatives in constructing heterocyclic compounds Zhao, H., Xing, Y., Lu, P., & Wang, Y. (2016). Chemistry.
Herbicidal Activity and Novel Inhibitors
Wang et al. (2015) investigated triketone-quinoline hybrids, demonstrating their potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and promising herbicidal activity. This research underscores the potential of cyclohexyl derivatives as lead structures in discovering new herbicides, especially for maize fields, showing broader weed control than existing solutions Wang, D.-W., Lin, H.-Y., Cao, R.-j., Chen, T., Wu, F.-X., Hao, G.-F., Chen, Q., Yang, W., & Yang, G. (2015). Journal of agricultural and food chemistry.
Photochemical Reactions and Synthesis Optimization
The study of photochemical reactions of quinoline derivatives by Ono and Hata (1987) reveals how derivatives substituted by an ethoxycarbonyl group can lead to a variety of products under different conditions, emphasizing the role of cyclohexyl derivatives in photochemistry and offering insights into synthetic pathways for functionalized quinolines Ono, I., & Hata, N. (1987). Bulletin of the Chemical Society of Japan.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
cyclohexyl 4-(3,4-diethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO5/c1-4-31-22-15-14-18(16-23(22)32-5-2)25-24(27(30)33-19-10-7-6-8-11-19)17(3)28-20-12-9-13-21(29)26(20)25/h14-16,19,25,28H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXWYMFVVPVCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OC4CCCCC4)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole](/img/structure/B5563899.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563911.png)
![2,2-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5563919.png)
![Methyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5563925.png)
![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide](/img/structure/B5563945.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide](/img/structure/B5563949.png)
![7-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]-2H-chromen-2-one](/img/structure/B5563950.png)
![(1S,5R)-3-[(3-chlorophenyl)methylsulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563952.png)

![1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5563968.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbenzamide](/img/structure/B5563980.png)
![5-methyl-2-(methylthio)-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5563988.png)

